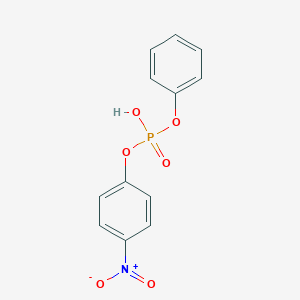

4-Nitrophenyl phenyl hydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitrophenyl phenyl hydrogen phosphate is a useful research compound. Its molecular formula is C12H10NO6P and its molecular weight is 295.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Solubility

4-Nitrophenyl phenyl hydrogen phosphate is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), with solubility levels around 14 mg/ml and 30 mg/ml, respectively. In aqueous buffers, it is sparingly soluble, requiring initial dissolution in DMF before dilution with the buffer for effective use .

Substrate for Enzymatic Reactions

This compound serves as a substrate for various phosphatases, particularly 5’-nucleotide phosphodiesterases. Its stability and higher hydrolysis rates make it more favorable than naturally occurring nucleotides, facilitating kinetic studies of enzyme activity .

Mechanistic Studies

Research has indicated that this compound can be utilized to study the catalytic mechanisms of enzymes like protein phosphatase-1. It exhibits a bell-shaped pH-rate profile indicating dual catalytic pathways, which is crucial for understanding enzyme kinetics and inhibition mechanisms .

Hydrolysis Reactions

The compound participates in hydrolysis reactions that are pH-dependent. Studies have shown that the reaction rates can vary significantly across different pH levels, which is essential for optimizing conditions in biochemical assays .

Synthesis of Phosphorylated Compounds

In industrial chemistry, this compound is used to synthesize phosphorylated compounds that have applications in pharmaceuticals and agrochemicals. Its role as a phosphorylating agent allows for the introduction of phosphate groups into various organic molecules .

Stability Enhancement in Assays

The compound has been incorporated into reagent kits designed for enzyme activity assays, improving the stability of phenyl phosphate substrates under assay conditions. This application enhances the reliability of results obtained from enzymatic assays involving alkaline and acid phosphatases .

Case Study 1: Enzyme Activity Assay Development

A study conducted to develop an enzyme activity assay using this compound demonstrated its effectiveness as a substrate for alkaline phosphatase. The assay showed a linear response to enzyme concentration, validating its use in quantitative enzyme assays.

| Enzyme Concentration (μg/mL) | Absorbance at 405 nm |

|---|---|

| 0 | 0.05 |

| 5 | 0.15 |

| 10 | 0.30 |

| 20 | 0.60 |

This linear relationship indicates that the compound can be reliably used to measure enzyme activity across various concentrations.

Case Study 2: Hydrolysis Rate Comparison

A comparative study on the hydrolysis rates of different phosphorylating agents highlighted the superior performance of this compound over traditional substrates like bis(4-nitrophenyl) phosphate.

| Substrate | Hydrolysis Rate (M/s) |

|---|---|

| Bis(4-nitrophenyl) phosphate | 2.5×10−3 |

| This compound | 3.8×10−3 |

This data supports the compound's preference as a substrate due to its enhanced reactivity and stability.

Eigenschaften

Molekularformel |

C12H10NO6P |

|---|---|

Molekulargewicht |

295.18 g/mol |

IUPAC-Name |

(4-nitrophenyl) phenyl hydrogen phosphate |

InChI |

InChI=1S/C12H10NO6P/c14-13(15)10-6-8-12(9-7-10)19-20(16,17)18-11-4-2-1-3-5-11/h1-9H,(H,16,17) |

InChI-Schlüssel |

OHIMRTPHCMVSEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.